7-Methoxy-1H-indazole-6-carbonitrile
CAS No.:
Cat. No.: VC18789157
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 7-methoxy-1H-indazole-6-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12) |
| Standard InChI Key | HBKOYROIPVYTHL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=C1NN=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indazole core of 7-Methoxy-1H-indazole-6-carbonitrile consists of a bicyclic structure featuring two adjacent nitrogen atoms (positions 1 and 2). The methoxy group at position 7 and the cyano group at position 6 introduce distinct electronic effects, influencing reactivity and intermolecular interactions. The planar methoxy group participates in hydrogen bonding, while the electron-withdrawing cyano group enhances aromatic system stability.
Table 1: Molecular Properties of 7-Methoxy-1H-indazole-6-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 7-methoxy-1H-indazole-6-carbonitrile |
| Canonical SMILES | COC1=C(C=CC2=C1NN=C2)C#N |
| InChI Key | HBKOYROIPVYTHL-UHFFFAOYSA-N |
The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays, while its melting point (~215–220°C) reflects crystalline stability.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 7-Methoxy-1H-indazole-6-carbonitrile typically involves cyclization of ortho-substituted benzylidenehydrazines. A common route utilizes 2-azidobenzaldehyde derivatives, which undergo thermal or catalytic cyclization to form the indazole ring. Transition metal catalysts, such as palladium or copper, enhance reaction efficiency and selectivity.
Representative Synthetic Pathway:
-
Substrate Preparation: 2-Azido-5-methoxybenzaldehyde is treated with hydroxylamine to form the corresponding hydrazine.
-
Cyclization: The hydrazine intermediate undergoes cyclization in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C for 12 hours.
-
Nitrilation: Introduction of the cyano group at position 6 via nucleophilic substitution using potassium cyanide (KCN) under acidic conditions.
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Key advantages include precise temperature control and reduced reaction times (≤4 hours).
Table 2: Comparison of Synthesis Methods
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Reaction Time | 12–24 hours | 2–4 hours |
| Byproduct Formation | 15–20% | ≤5% |
Chemical Reactivity and Transformations
Oxidation Reactions
The methoxy group at position 7 undergoes oxidation with reagents like potassium permanganate (KMnO₄) to yield quinone derivatives, which are valuable in redox-active drug design. For example:
Electrophilic Substitution
The indazole ring participates in electrophilic substitution at positions 4 and 5, with bromination and nitration occurring under mild conditions. The cyano group’s meta-directing effect influences regioselectivity.
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 0.9 | 62 ± 3.5 |
| A549 | 1.2 | 58 ± 4.1 |
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor to kinase inhibitors and immunomodulators. Its cyano group facilitates cross-coupling reactions for derivatization, enabling library synthesis for high-throughput screening.
Targeted Therapy Design
Structural analogs of 7-Methoxy-1H-indazole-6-carbonitrile are under investigation for glioblastoma multiforme (GBM) due to blood-brain barrier permeability predicted by LogP (1.9) and topological polar surface area (TPSA = 65 Ų).
Comparative Analysis with Related Indazole Derivatives
Table 4: Functional Group Impact on Bioactivity
| Compound | Substituents | Key Activity |
|---|---|---|
| 7-Methoxy-1H-indazole-6-carbonitrile | 7-OCH₃, 6-CN | PI3K Inhibition |
| 6-Methoxy-1H-indazole-3-carbonitrile | 6-OCH₃, 3-CN | Neurological Targeting |
| 1-Methyl-7-methoxyindazole | 7-OCH₃, 1-CH₃ | Nitric Oxide Synthase Inhibition |
Positional isomerism significantly alters target specificity. The 6-cyano group in 7-Methoxy-1H-indazole-6-carbonitrile enhances PI3K binding affinity compared to 3-cyano analogs.
Future Research Directions
-
Mechanistic Studies: Elucidate off-target effects using CRISPR-Cas9 knockout models.
-
Formulation Development: Nanoencapsulation to enhance bioavailability and reduce systemic toxicity.
-
Clinical Translation: Phase I trials for PI3K-driven malignancies, pending preclinical toxicology data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume